molecular formula C19H20F2N4O2 B2674398 N'-(2,4-difluorophenyl)-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}ethanediamide CAS No. 2034257-70-8

N'-(2,4-difluorophenyl)-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}ethanediamide

Cat. No.: B2674398
CAS No.: 2034257-70-8
M. Wt: 374.392
InChI Key: XCCDYMSVHYBZBY-UHFFFAOYSA-N
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Description

“N’-(2,4-difluorophenyl)-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}ethanediamide” is a synthetic organic compound that belongs to the class of ethanediamides This compound is characterized by the presence of a difluorophenyl group, a pyridinyl group, and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N’-(2,4-difluorophenyl)-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}ethanediamide” typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route may involve:

    Formation of the Piperidinyl Intermediate: This step involves the reaction of a pyridinyl compound with a piperidine derivative under specific conditions, such as the presence of a base and a solvent.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a substitution reaction, where a suitable difluorophenyl halide reacts with the intermediate compound.

    Formation of the Ethanediamide Backbone: The final step involves the coupling of the difluorophenyl-piperidinyl intermediate with an ethanediamide precursor under appropriate conditions, such as the use of coupling reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

“N’-(2,4-difluorophenyl)-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}ethanediamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, bases, and solvents suitable for the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical studies.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of “N’-(2,4-difluorophenyl)-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}ethanediamide” involves its interaction with specific molecular targets and pathways. This can include binding to receptors, enzymes, or other biomolecules, leading to a cascade of biochemical events. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N’-(2,4-difluorophenyl)-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}ethanediamide: can be compared with other ethanediamide derivatives, such as:

Uniqueness

The uniqueness of “N’-(2,4-difluorophenyl)-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}ethanediamide” lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N'-(2,4-difluorophenyl)-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N4O2/c20-14-3-4-17(16(21)10-14)24-19(27)18(26)23-11-13-5-8-25(9-6-13)15-2-1-7-22-12-15/h1-4,7,10,12-13H,5-6,8-9,11H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCCDYMSVHYBZBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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